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Compound of Interest

1,5-Diamino-4,8-
Compound Name: _ ]
dihydroxyanthraquinone

Cat. No.: B087044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Diamino-
4,8-dihydroxyanthraquinone, a key intermediate in the synthesis of various dyes and
biologically active molecules. This document compiles available spectroscopic information,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
data, to facilitate its identification, characterization, and application in research and
development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for 1,5-Diamino-4,8-
dihydroxyanthraquinone and its closely related analog, 1,5-diaminoanthraquinone, for
comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Data for 1,5-Diamino-4,8-dihydroxyanthraquinone

While a specific *H NMR spectrum for 1,5-Diamino-4,8-dihydroxyanthraquinone is not
readily available in public databases, the 3C NMR spectrum has been reported.[1] The
chemical shifts provide insight into the carbon framework of the molecule.
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Carbon Atom Chemical Shift (8, ppm)
C=0 184.00
C-N 151.36
Aromatic C-H 134.87
Aromatic C 134.02
Aromatic C-H 121.60
Aromatic C-H 114.44
Aromatic C 111.79

Solvent: DMSO-ds

'H and 3C NMR Data for 1,5-Diaminoanthraquinone

For reference, the NMR data for the parent compound, 1,5-diaminoanthraquinone (which lacks

the 4,8-dihydroxy groups), is presented below.[2]

1H NMR Data
Proton Assignment Chemical Shift (8, ppm) Multiplicity
Aromatic H 7.80 m
Aromatic H 7.50 m
Aromatic H 7.40 m
Aromatic H 7.11 m

Solvent: DMSO-de, 400 MHz

13C NMR Data
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Carbon Assignment Chemical Shift (3, ppm)
C=0 184.00
C-N 151.36
Aromatic C 134.87
Aromatic C-H 134.02
Aromatic C-H 121.60
Aromatic C-H 114.44
Aromatic C 111.79

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Specific IR spectral data for 1,5-Diamino-4,8-dihydroxyanthraquinone is not available.
However, the IR spectrum of the closely related 1,5-diaminoanthraquinone provides expected
absorption bands.[3] The presence of hydroxyl groups in the target molecule would introduce a
broad O-H stretching band typically in the region of 3200-3600 cm~1.

Functional Group Vibrational Mode Expected Absorption (cm~1)
N-H Stretch 3400 - 3300

C-H (aromatic) Stretch 3100 - 3000

C=0 (quinone) Stretch 1670 - 1630

C=C (aromaitic) Stretch 1600 - 1450

C-N Stretch 1350 - 1250

O-H (anticipated) Stretch 3600 - 3200 (broad)

C-O (anticipated) Stretch 1260 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy
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The UV-Vis absorption maximum (Amax) for 1,5-diaminoanthraquinone has been reported to be
488 nm in methanol.[4] The addition of the 4,8-dihydroxy groups to this chromophore is
expected to cause a bathochromic (red) shift in the absorption maximum due to the electron-
donating nature of the hydroxyl groups extending the conjugation.

Compound Solvent Amax (nm)

1,5-Diaminoanthraquinone Methanol 488[4]

1,5-Diamino-4,8-
) ) Methanol > 488 (Expected)
dihydroxyanthraquinone

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for 1,5-Diamino-4,8-
dihydroxyanthraquinone are not explicitly published. However, standard methodologies for
anthraquinone derivatives can be applied.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of anthraquinone derivatives involves
dissolving the sample in a suitable deuterated solvent, such as DMSO-des or CDCls.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of
deuterated solvent.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

» 1H NMR Acquisition: Standard acquisition parameters are typically used. For quantitative
measurements, a longer relaxation delay (e.g., 5 times T1) is necessary.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used
to obtain the 13C spectrum. A larger number of scans is usually required due to the lower
natural abundance of 13C.

Infrared (IR) Spectroscopy
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FTIR spectroscopy is a common technique for identifying functional groups.

o Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small
amount of the sample is ground with dry potassium bromide and pressed into a thin,
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid
sample placed directly on the crystal.

e Instrumentation: A standard FTIR spectrometer is used.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the
sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the molecule.

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent, such as methanol, ethanol, or acetonitrile. The concentration should be adjusted to
obtain an absorbance value between 0.1 and 1.0 at the Amax.

 Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

o Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths,
typically from 200 to 800 nm. A baseline correction is performed using the pure solvent.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral
data for a chemical compound like 1,5-Diamino-4,8-dihydroxyanthraquinone.
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Spectral Data Acquisition and Analysis Workflow

Data Acquisition

Sample of 1,5-Diamino-4,8-dihydroxyanthraquinone

NMR Spectrometer FTIR Spectrometer UV-Vis Spectrophotometer

Data Processing

Fourier Transform & Background Subtraction & Baseline Correction &
Phase/Baseline Correction Data Conversion Peak Identification

Data Analysis & Interpretation

Chemical Shift Assignment & Functional Group Determination of Amax &
Structure Elucidation Identification Electronic Transitions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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